ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate
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Overview
Description
This compound is a derivative of pyrido[2,3-d]pyrimidines . Pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have proven to be convenient building blocks for the synthesis of various fused heterocycles . This compound is part of a novel series of ethyl-2-amino-3,4-dihydro-4-oxo-5-phenyl pyrido[2,3-d] pyrimidine-7-carboxylate heterocycle derivatives .
Synthesis Analysis
The synthesis of this compound involves a facile, operationally simple, and highly efficient one-pot coupling of 2,6-diaminopyrimidin-4 (3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate derivatives . This method affords the compound in high yields under refluxing AcOH .Molecular Structure Analysis
The molecular structure of this compound includes six-membered rings bridged by a five-membered 1,2,4-triazole ring and CH2 chain system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Michael addition and subsequent cyclodehydration of 2,6-diaminopyrimidin-4-one and butynones .Physical and Chemical Properties Analysis
The physical properties of this compound include its appearance as yellow crystals with a melting point of 119–121 °C . Its IR (KBr) values are 1685, 1725, 2990, 3019, 3127, 3389 cm −1 .Scientific Research Applications
Diversity-Oriented Synthesis
Marcotte, Rombouts, and Lubell (2003) explored the diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines, emphasizing the addition of molecular diversity onto the pyrimidine nitrogens. This methodology underscores the versatility of pyrrolo[3,2-d]pyrimidine scaffolds for generating compound libraries with potential therapeutic applications (Marcotte, Rombouts, & Lubell, 2003).
Structure-Activity Relationship (SAR) Studies
Palanki et al. (2002) conducted SAR studies on ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives as inhibitors of AP-1 and NF-κB mediated transcriptional activation. Their work highlights the therapeutic potential of these compounds in modulating gene expression, which could be beneficial for treating inflammatory diseases and cancer (Palanki et al., 2002).
Heterocyclic Compound Synthesis
Veisi, Maleki, and Farokhzad (2017) demonstrated an electroorganic reaction for synthesizing pyrano[2,3-d]pyrimidine derivatives, showcasing an environmentally friendly method that enhances yield and reduces reaction time. This technique exemplifies the green chemistry approach in heterocyclic synthesis, potentially useful for pharmaceutical compound development (Veisi, Maleki, & Farokhzad, 2017).
Anticancer and Anti-inflammatory Activities
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. Their findings contribute to the ongoing search for new therapeutic agents with potential anticancer and anti-inflammatory properties (Rahmouni et al., 2016).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the sources, pyrimidines and their derivatives have been described with a wide range of biological potential such as anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Future Directions
Properties
CAS No. |
921853-65-8 |
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Molecular Formula |
C24H22N4O5 |
Molecular Weight |
446.463 |
IUPAC Name |
ethyl 4-[[5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H22N4O5/c1-4-33-23(31)15-7-9-16(10-8-15)25-21(29)18-13-27(3)20-19(18)26-24(32)28(22(20)30)17-11-5-14(2)6-12-17/h5-13H,4H2,1-3H3,(H,25,29)(H,26,32) |
InChI Key |
ORKZXHYTTWCCJD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)C)C |
solubility |
not available |
Origin of Product |
United States |
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